molecular formula C24H29N3O4S2 B2820929 N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 897616-22-7

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2820929
CAS No.: 897616-22-7
M. Wt: 487.63
InChI Key: GFTSEUCILHDOEP-IZHYLOQSSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a benzothiazole-derived compound characterized by a non-planar, Z-configurated benzothiazol-2-ylidene core. Such structural features are common in enzyme inhibitors, particularly those targeting kinases or proteases, where the sulfonamide group can act as a hydrogen-bond acceptor/donor .

The compound’s crystallographic data (if available) would likely be refined using programs like SHELXL or processed via WinGX, ensuring accurate anisotropic displacement parameters and geometry validation .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-3-31-16-15-27-21-12-7-18(2)17-22(21)32-24(27)25-23(28)19-8-10-20(11-9-19)33(29,30)26-13-5-4-6-14-26/h7-12,17H,3-6,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTSEUCILHDOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-ethoxyethylamine with 6-methyl-1,3-benzothiazol-2-ylidene to form an intermediate, which is then reacted with 4-piperidin-1-ylsulfonylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Physicochemical Properties

The target compound shares a benzothiazole scaffold with derivatives reported in and . Key comparisons include:

Compound Name Core Structure R₁ (Position 3) R₂ (Position 6) Sulfonamide/Other Group
Target Compound Benzothiazol-2-ylidene 2-ethoxyethyl Methyl 4-(piperidine-1-sulfonyl)
I-6230 () Benzothiazole Phenethylamino - Ethyl ester
I-6373 () Benzothiazole Phenethylthio - Ethyl ester
Compound in Benzothiazol-2-ylidene 2-methoxyethyl Methylsulfonyl 4-(4-methylpiperidin-1-sulfonyl)

Key Observations :

  • Hydrogen Bonding : The piperidine sulfonamide group offers stronger hydrogen-bonding capacity than the ethyl ester in I-6230 or I-6373, favoring target engagement in polar active sites .
  • Steric Effects : The 6-methyl group in the target compound vs. the methylsulfonyl in ’s analog may reduce steric hindrance, allowing better fit in hydrophobic binding pockets .
Crystallographic and Computational Validation

The target compound’s structure would require validation via tools like PLATON (for symmetry checks) and refinement via SHELXL, ensuring accurate reporting of bond lengths and angles . In contrast, ’s analog, with its methylsulfonyl group, might exhibit distinct hydrogen-bonding patterns (e.g., C–H···O interactions) compared to the target’s piperidine sulfonamide, which could participate in N–H···O/N interactions .

Structural and Functional Trends in Benzothiazole Derivatives

Benzothiazoles with sulfonamide substituents (e.g., the target compound and ’s analog) are increasingly explored in drug discovery due to their dual role in enhancing solubility (via sulfonamide) and providing rigid, planar frameworks for π-π stacking . Ethoxyethyl and methoxyethyl side chains (as in the target and ’s compound) balance lipophilicity and conformational flexibility, critical for optimizing pharmacokinetic profiles .

Biological Activity

N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring , an ethoxyethyl group , and a piperidine sulfonamide moiety . The synthesis typically involves several steps, including the formation of the benzothiazole core and subsequent functionalization. The synthetic methods may include:

  • Formation of the benzothiazole ring through cyclization reactions.
  • Attachment of the ethoxyethyl and piperidine sulfonamide groups using various coupling agents under controlled conditions.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that related benzothiazole derivatives possess:

  • Antibacterial effects against various Gram-positive and Gram-negative bacteria.
  • Antifungal activity , with some compounds showing efficacy against common fungal pathogens.

In vitro tests have shown that the minimal inhibitory concentration (MIC) for certain derivatives is as low as 50 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies reveal that it can induce cytotoxicity in various cancer cell lines. For example:

  • Selective cytotoxicity was observed in tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with effective concentrations ranging from 28 to 290 ng/mL .

The mechanism of action appears to involve the modulation of cellular pathways related to apoptosis and proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to disease processes.
  • Receptor binding : It could modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial potency of several benzothiazole derivatives, including this compound. Results indicated a strong correlation between structural modifications and increased antimicrobial activity .
  • Cytotoxicity Testing : In a study assessing the cytotoxic effects on human cancer cell lines, the compound demonstrated significant selective toxicity against malignant cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Data Summary

Property Value/Details
Chemical FormulaC24H30N2O3S
CAS Number865162-13-6
Antibacterial MIC50 μg/mL (various strains)
Cytotoxicity EC5028 - 290 ng/mL (various cancer cell lines)
Mechanism of ActionEnzyme inhibition, receptor modulation

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for amide coupling; lower temperatures (0–5°C) for nitro group stabilization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; inert atmospheres (N₂/Ar) prevent oxidation of thiazole rings .
  • Purification : Column chromatography or recrystallization to isolate high-purity products (>95% by HPLC) .
  • Monitoring : Thin-layer chromatography (TLC) and in-situ NMR track reaction progress .

Q. Which characterization techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±2 ppm accuracy) .
  • X-ray crystallography : Resolve ambiguities in dihydrobenzothiazole ring puckering and piperidine sulfonyl orientation .
  • HPLC : Assess purity (>98%) and detect byproducts .

Q. How do functional groups influence the compound’s reactivity and stability?

  • Benzothiazole ring : Susceptible to electrophilic substitution at the 6-methyl position; sensitive to strong acids/bases .
  • Sulfonamide group : Participates in hydrogen bonding with biological targets; hydrolytically stable under physiological pH .
  • Ethoxyethyl chain : Enhances lipophilicity (logP ~3.5); prone to oxidative degradation (e.g., CYP450 metabolism) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved?

  • Software tools : Use SHELX for structure refinement, applying restraints to disordered regions (e.g., ethoxyethyl side chains) .
  • Validation metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and hydrogen-bonding networks .
  • Complementary methods : Compare XRD data with DFT-optimized molecular geometries to validate torsion angles .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substitution : Replace the 2-ethoxyethyl group with alkyl/aryl variants to modulate bioavailability .
  • Piperidine sulfonyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity .
  • Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC₅₀ determination) and pharmacokinetic profiling (e.g., plasma half-life) .

Q. How can in silico modeling predict biological targets?

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries; prioritize targets with docking scores ≤-8.0 kcal/mol .
  • MD simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability (RMSD <2 Å) .
  • ADMET prediction : SwissADME evaluates permeability (Caco-2 >5 ×10⁻⁶ cm/s) and cytochrome inhibition risks .

Q. What methodologies address conflicting bioassay data (e.g., varying IC₅₀ values)?

  • Assay standardization : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
  • Statistical analysis : Apply ANOVA to identify outliers; use Hill slopes to confirm dose-response consistency .

Q. How can synthetic byproducts be minimized during scale-up?

  • Flow chemistry : Continuous reactors reduce thermal gradients, improving yield consistency (+15% vs. batch) .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate concentrations in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) via response surface modeling .

Notes

  • Safety : Nitro groups require handling in fume hoods with blast shields; consider substituting with cyano groups for reduced explosivity .
  • Data Sharing : Deposit crystallographic data in CCDC/FIZ Karlsruhe with deposition numbers for reproducibility .

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